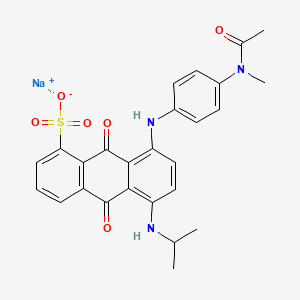
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene cores but different substituents.
Sulphonate Compounds: Molecules with sulphonate groups attached to different aromatic systems.
Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene core.
Uniqueness
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
97635-59-1 |
|---|---|
Molekularformel |
C26H24N3NaO6S |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
sodium;8-[4-[acetyl(methyl)amino]anilino]-9,10-dioxo-5-(propan-2-ylamino)anthracene-1-sulfonate |
InChI |
InChI=1S/C26H25N3O6S.Na/c1-14(2)27-19-12-13-20(28-16-8-10-17(11-9-16)29(4)15(3)30)24-23(19)25(31)18-6-5-7-21(36(33,34)35)22(18)26(24)32;/h5-14,27-28H,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
CJJVBVWXLVLWPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)N(C)C(=O)C)C(=O)C4=C(C2=O)C=CC=C4S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



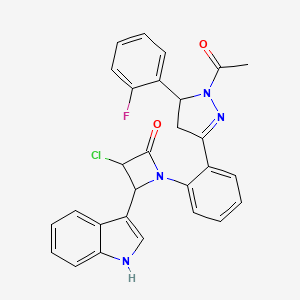

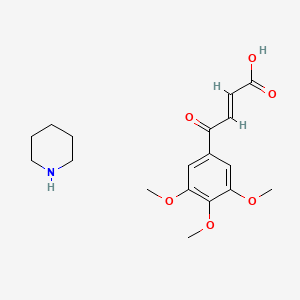

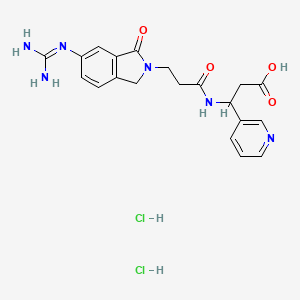
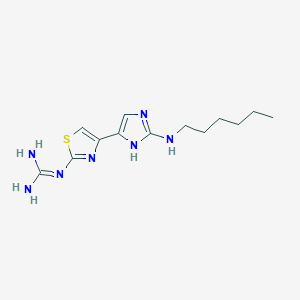

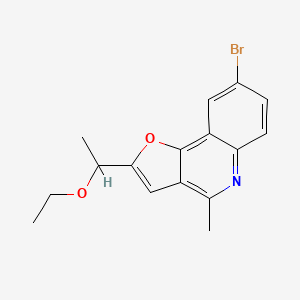
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

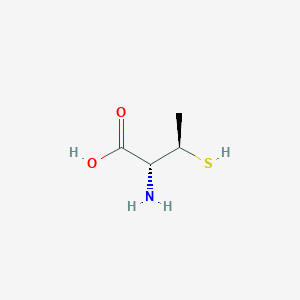
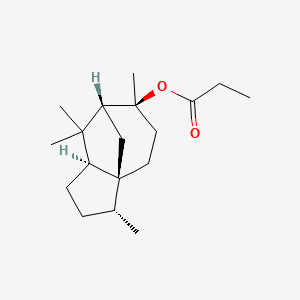
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
